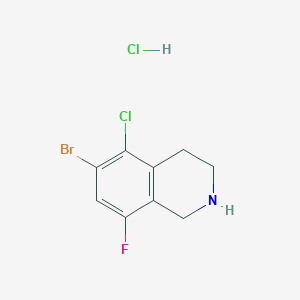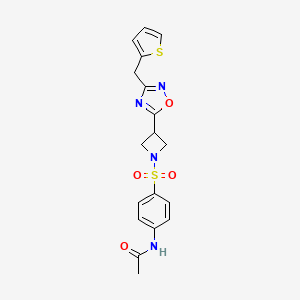
1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one is an organic compound that features a benzotriazole moiety attached to a chlorinated pentanone chain. Benzotriazole derivatives are known for their versatile applications in organic synthesis, medicinal chemistry, and material sciences due to their unique physicochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one typically involves the reaction of benzotriazole with a chlorinated pentanone precursor. One common method includes the use of chlorotriphenylphosphonium benzotriazolate as a reagent . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of benzotriazole derivatives often involves large-scale reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving the ketone functional group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are typically used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted benzotriazole derivatives with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one involves its interaction with molecular targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-(Benzotriazol-1-yl)-1-phenoxyalkane: Known for its use in the synthesis of alkyl and aryl ketones.
1-(Benzotriazol-1-yl)ethoxyphenylmethane: Utilized in the preparation of nitroaryl ketones.
Uniqueness: 1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one stands out due to its unique combination of a benzotriazole moiety and a chlorinated pentanone chain, which imparts distinct reactivity and stability . This makes it particularly valuable in applications requiring robust and versatile intermediates .
Propiedades
IUPAC Name |
1-(benzotriazol-1-yl)-5-chloropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-7-3-4-9(16)8-15-11-6-2-1-5-10(11)13-14-15/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAJQVRTRPECDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2715581.png)








![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)

